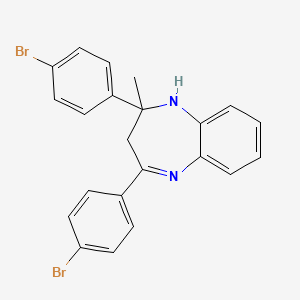
2,4-bis(4-bromophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine
Übersicht
Beschreibung
2,4-bis(4-bromophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-bis(4-bromophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of 4-bromobenzaldehyde with 2-methyl-1,2-diaminobenzene under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the benzodiazepine ring system. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-bis(4-bromophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl rings can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives, which may have different chemical properties and applications.
Reduction Reactions: Reduction of the imine group can lead to the formation of secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in solvents such as ethanol or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted benzodiazepines with different functional groups.
Oxidation Reactions: Quinone derivatives are formed.
Reduction Reactions: Secondary amines are produced.
Wissenschaftliche Forschungsanwendungen
2,4-bis(4-bromophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s interactions with biological targets are studied to understand its potential as a therapeutic agent.
Medicine: Research focuses on its psychoactive properties and potential use in treating conditions such as anxiety, insomnia, and seizures.
Industry: It is used in the development of materials with specific properties, such as luminescent materials for sensors and imaging applications.
Wirkmechanismus
The mechanism of action of 2,4-bis(4-bromophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The presence of bromine atoms may influence the binding affinity and selectivity of the compound for different subtypes of GABA receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its use in treating seizures and panic disorders.
Uniqueness
2,4-bis(4-bromophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to the presence of bromine atoms, which can alter its chemical reactivity and pharmacological profile. This makes it a valuable compound for research into new therapeutic agents with potentially improved efficacy and reduced side effects compared to other benzodiazepines.
Eigenschaften
IUPAC Name |
2,4-bis(4-bromophenyl)-2-methyl-1,3-dihydro-1,5-benzodiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Br2N2/c1-22(16-8-12-18(24)13-9-16)14-21(15-6-10-17(23)11-7-15)25-19-4-2-3-5-20(19)26-22/h2-13,26H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWQGLSTWJWWBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NC2=CC=CC=C2N1)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385488 | |
| Record name | 1H-1,5-Benzodiazepine, 2,4-bis(4-bromophenyl)-2,3-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89586-99-2 | |
| Record name | 1H-1,5-Benzodiazepine, 2,4-bis(4-bromophenyl)-2,3-dihydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80385488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{5-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B5101090.png)
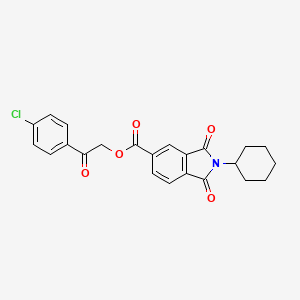
![N~1~-cyclopropyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5101103.png)
![N~4~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-ETHYL-N~4~,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B5101112.png)

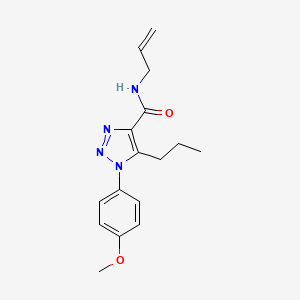
![4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5101118.png)
![(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1-[(4-methylsulfanylphenyl)methyl]piperidin-3-ol](/img/structure/B5101123.png)
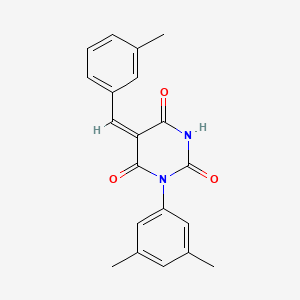
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-diphenylacetamide)](/img/structure/B5101134.png)
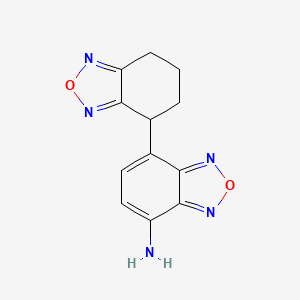
![11-(2-chloro-6-fluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5101159.png)

![1-(2-fluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5101184.png)
